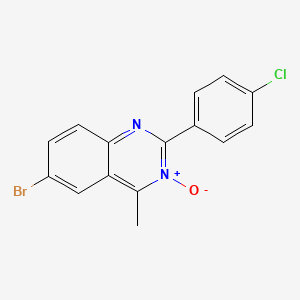
Cox-1/2-IN-1
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Cox-1/2-IN-1 is a compound known for its potent inhibitory effects on cyclooxygenase enzymes, specifically cyclooxygenase-1 and cyclooxygenase-2. These enzymes play a crucial role in the biosynthesis of prostanoids, including prostaglandins, which are involved in inflammation and pain processes. The inhibition of these enzymes is a key therapeutic approach for managing inflammatory conditions and pain.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Cox-1/2-IN-1 typically involves the preparation of quinazoline derivatives. One common method includes the reaction of 2-aryl-4-methylquinazoline 3-oxide with various halogenated compounds. For instance, the 6-bromo and 6-iodo substituted derivatives have shown significant inhibitory effects against cyclooxygenase-1 and cyclooxygenase-2 .
Industrial Production Methods
Industrial production of this compound involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process often includes the use of automated reactors and stringent quality control measures to maintain consistency and efficacy of the final product.
Analyse Chemischer Reaktionen
Types of Reactions
Cox-1/2-IN-1 undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form various quinazoline derivatives.
Reduction: Reduction reactions can modify the functional groups on the quinazoline ring.
Substitution: Halogenated derivatives can be synthesized through substitution reactions involving halogen atoms.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Halogenation reactions often involve reagents like bromine or iodine under controlled conditions.
Major Products Formed
The major products formed from these reactions include various substituted quinazoline derivatives, which exhibit different levels of inhibitory activity against cyclooxygenase enzymes.
Wissenschaftliche Forschungsanwendungen
Cox-1/2-IN-1 has a wide range of scientific research applications, including:
Chemistry: Used as a model compound for studying enzyme inhibition and reaction mechanisms.
Biology: Investigated for its effects on cellular processes involving cyclooxygenase enzymes.
Medicine: Explored as a potential therapeutic agent for managing inflammatory conditions, pain, and cancer.
Industry: Utilized in the development of new anti-inflammatory drugs and pain relievers.
Wirkmechanismus
Cox-1/2-IN-1 exerts its effects by selectively inhibiting the cyclooxygenase enzymes, preventing the conversion of arachidonic acid to prostaglandins. This inhibition reduces the production of inflammatory mediators, thereby alleviating inflammation and pain. The compound targets the active sites of cyclooxygenase-1 and cyclooxygenase-2, blocking their catalytic activity .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Celecoxib: A selective cyclooxygenase-2 inhibitor with similar anti-inflammatory properties.
Meloxicam: Another selective cyclooxygenase-2 inhibitor used for managing pain and inflammation.
Ibuprofen: A non-selective cyclooxygenase inhibitor commonly used as an over-the-counter pain reliever.
Uniqueness
Cox-1/2-IN-1 is unique in its ability to inhibit both cyclooxygenase-1 and cyclooxygenase-2 with significant potency. This dual inhibition provides a broader therapeutic effect compared to compounds that selectively inhibit only one of the enzymes .
Eigenschaften
Molekularformel |
C15H10BrClN2O |
|---|---|
Molekulargewicht |
349.61 g/mol |
IUPAC-Name |
6-bromo-2-(4-chlorophenyl)-4-methyl-3-oxidoquinazolin-3-ium |
InChI |
InChI=1S/C15H10BrClN2O/c1-9-13-8-11(16)4-7-14(13)18-15(19(9)20)10-2-5-12(17)6-3-10/h2-8H,1H3 |
InChI-Schlüssel |
RHVOYKDHVFHENK-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=C2C=C(C=CC2=NC(=[N+]1[O-])C3=CC=C(C=C3)Cl)Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


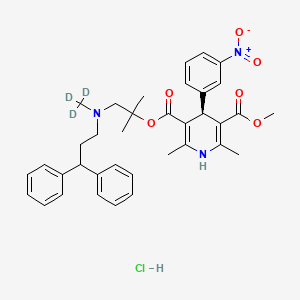
![N-[(4-fluorophenyl)methyl]-6-methoxy-2-methylquinolin-4-amine](/img/structure/B12427195.png)
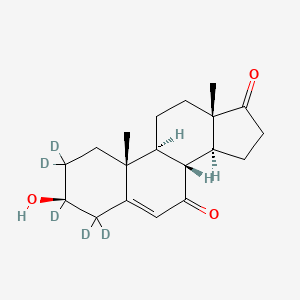
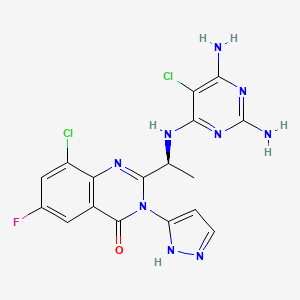
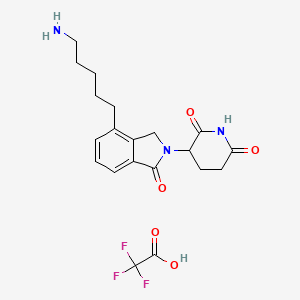
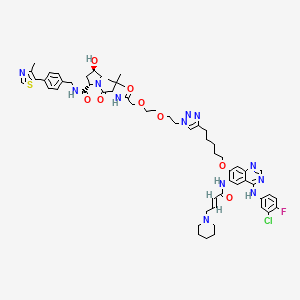
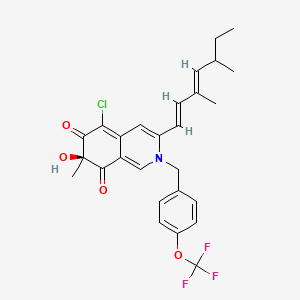
![(1S,2R,3R,4R,5R,6S,7S,8R,10R,13S,16S,17R)-6,16,18-trimethoxy-13-(methoxymethyl)-11-methyl-11-azahexacyclo[7.7.2.12,5.01,10.03,8.013,17]nonadecane-4,5,7,8-tetrol](/img/structure/B12427247.png)


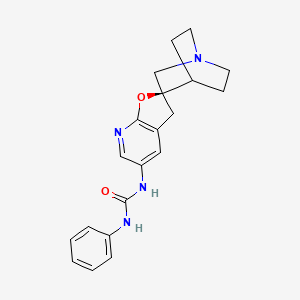
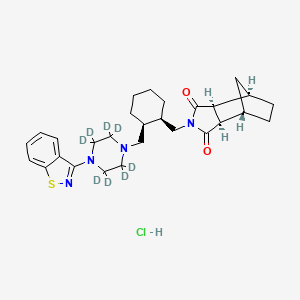
![5-(4-hydroxy-6-{4-hydroxy-6-[4-hydroxy-2-(4-hydroxyphenyl)-6-[(1E)-2-(4-hydroxyphenyl)ethenyl]-2,3-dihydro-1-benzofuran-3-yl]-2-(4-hydroxyphenyl)-2,3-dihydro-1-benzofuran-3-yl}-2-(4-hydroxyphenyl)-2,3-dihydro-1-benzofuran-3-yl)benzene-1,3-diol](/img/structure/B12427283.png)

